molecular formula C6H14N2OS B14250969 N-[2-(dimethylamino)ethyl]-2-sulfanylacetamide

N-[2-(dimethylamino)ethyl]-2-sulfanylacetamide

Cat. No.: B14250969
M. Wt: 162.26 g/mol
InChI Key: ZOZMEAHMVNESSO-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-2-sulfanylacetamide is an organic compound with a unique structure that includes both an amine and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-2-sulfanylacetamide typically involves the reaction of 2-chloro-N,N-dimethylethylamine with thiourea under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors that maintain the optimal reaction conditions, ensuring high yield and purity of the final product. The process is designed to be efficient and cost-effective, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-2-sulfanylacetamide undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reactions are typically carried out in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Disulfides are formed as major products.

    Reduction: The corresponding amine is the major product.

    Substitution: Various substituted amines are formed depending on the reactants used.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-2-sulfanylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for thiol-containing proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the production of polymers and as an intermediate in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-2-sulfanylacetamide involves its interaction with thiol groups in proteins and enzymes. The compound can form disulfide bonds, thereby affecting the structure and function of these biomolecules. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)ethyl]acridine-4-carboxamide
  • N-[2-(dimethylamino)ethyl]methacrylate
  • N-[2-(dimethylamino)ethyl]acrylamide

Uniqueness

N-[2-(dimethylamino)ethyl]-2-sulfanylacetamide is unique due to the presence of both an amine and a thiol group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

Molecular Formula

C6H14N2OS

Molecular Weight

162.26 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-sulfanylacetamide

InChI

InChI=1S/C6H14N2OS/c1-8(2)4-3-7-6(9)5-10/h10H,3-5H2,1-2H3,(H,7,9)

InChI Key

ZOZMEAHMVNESSO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)CS

Origin of Product

United States

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